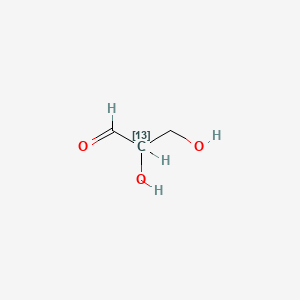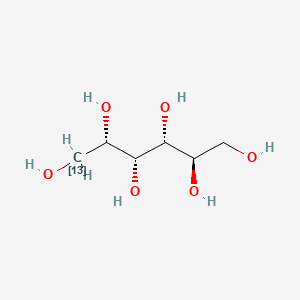
DL-Glyceraldehyde-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Glyceraldehyde-2-13C is a compound where the carbon-2 position is labeled with the stable isotope carbon-13. This labeling is often used in scientific research to trace and study metabolic pathways and reactions. The compound is a derivative of DL-Glyceraldehyde, which is a simple sugar and an important intermediate in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde-2-13C can be synthesized through several methods. One common approach involves the oxidation of DL-Glycerol-2-13C using mild oxidizing agents. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective oxidation of the primary alcohol group to an aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors and continuous flow systems to optimize yield and purity. The process may also include steps for the purification and isolation of the labeled compound to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
DL-Glyceraldehyde-2-13C undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form DL-Glyceric acid-2-13C.
Reduction: It can be reduced to form DL-Glycerol-2-13C.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mild oxidants like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Condensation: Aldol condensation typically requires a base catalyst like sodium hydroxide (NaOH) or an acid catalyst like hydrochloric acid (HCl).
Major Products
Oxidation: DL-Glyceric acid-2-13C
Reduction: DL-Glycerol-2-13C
Condensation: More complex sugars and sugar alcohols
Aplicaciones Científicas De Investigación
DL-Glyceraldehyde-2-13C is widely used in scientific research due to its labeled carbon atom, which allows for detailed tracking and analysis in various studies:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Employed in metabolic flux analysis to trace the flow of carbon through metabolic networks.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which DL-Glyceraldehyde-2-13C exerts its effects is primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to trace its movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
DL-Glyceraldehyde-1-13C: Another labeled form where the carbon-1 position is labeled with carbon-13.
DL-Glyceraldehyde: The non-labeled form of the compound.
DL-Glycerol-2-13C: The reduced form of DL-Glyceraldehyde-2-13C.
Uniqueness
This compound is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracing and studying specific metabolic pathways compared to other labeled or non-labeled forms .
Propiedades
IUPAC Name |
2,3-dihydroxy(213C)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-LBPDFUHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)









